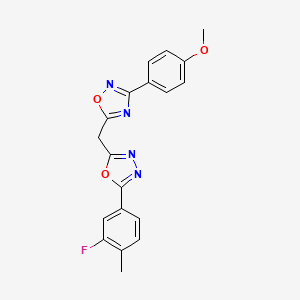
6-chloro-3-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine, also known as CM-272, is a novel small molecule inhibitor that has shown potential as an anticancer agent. It was first synthesized by a group of researchers at the University of Michigan in 2015. Since then, it has been the subject of several scientific studies that have investigated its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Research on quinoline derivatives has shown significant interest due to their diverse applications, including their potential as intermediates in the synthesis of more complex molecules. For example, studies on the synthesis of alkyl and aryl substituted quinolines, such as dibenzo[b,g][1,8]naphthyridin-5-ones, highlight the reactivity of quinoline compounds under various conditions, demonstrating their versatility as precursors in organic synthesis (Manoj & Prasad, 2010). This research can be extended to understand the synthetic pathways that could involve "6-chloro-3-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine", emphasizing its utility in constructing complex molecular frameworks.
Potential Biological Applications
Quinoline derivatives have been explored for their biological activities, where modifications in their structure could lead to potential therapeutic agents. For instance, quinoxaline sulfonamides synthesized from quinoxaline derivatives have been evaluated for antibacterial activities, indicating the role of sulfonyl and quinoline moieties in contributing to antimicrobial properties (Alavi et al., 2017). This suggests that "6-chloro-3-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine" could also be explored for similar applications, leveraging its structural features for potential antibacterial or other biological activities.
Enzymatic and Catalytic Enhancements
The catalytic and enzymatic applications of quinoline derivatives have been noted, where substituted quinolinones have shown to enhance enzymatic activities (Abass, 2007). This points towards the exploration of "6-chloro-3-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine" in catalysis or as an enzymatic modulator, potentially impacting fields like biocatalysis and the development of novel catalysts for organic transformations.
Propiedades
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)sulfonyl-N-[(4-methylphenyl)methyl]quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S/c1-16-3-5-17(6-4-16)14-27-24-21-13-18(25)7-12-22(21)26-15-23(24)31(28,29)20-10-8-19(30-2)9-11-20/h3-13,15H,14H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNUCOHAABUNLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

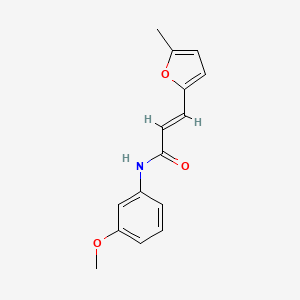
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2511721.png)

![L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester](/img/structure/B2511726.png)
![6-Cyano-N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methylpyridine-3-sulfonamide](/img/structure/B2511728.png)
![{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine](/img/structure/B2511730.png)
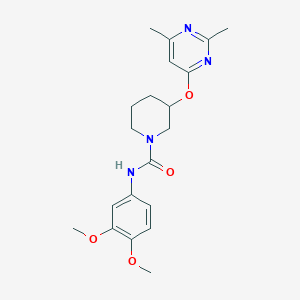
![N-(3-chloro-4-fluorophenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2511733.png)
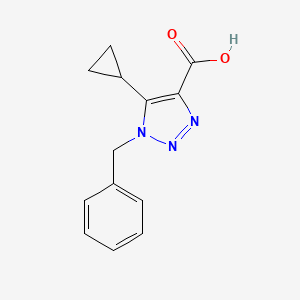
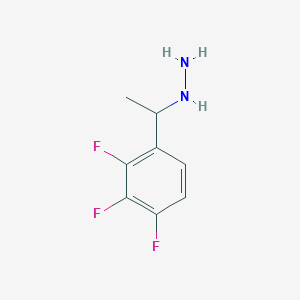
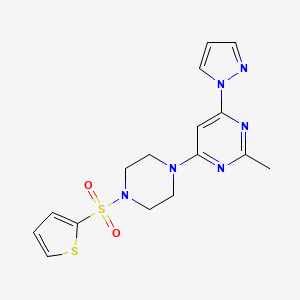
![5-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-1,3-benzodioxole](/img/structure/B2511741.png)
![(2E)-N-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2511742.png)
